![molecular formula C21H24BrFN2O B2520973 1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1107549-02-9](/img/structure/B2520973.png)

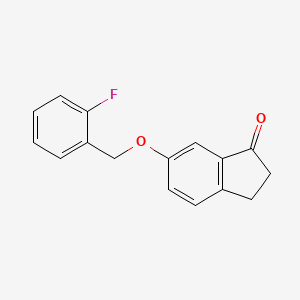

1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its fused heterocyclic system. The presence of a hexahydroimidazo[1,2-a]pyridine core, substituted with dimethylphenyl and fluorophenyl groups, suggests potential for fluorescence and biological activity.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been explored in several studies. For instance, the palladium-catalyzed synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines through annulation reactions of benzimidazoles and alkynyl bromides with internal alkynes has been reported . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines using metal-catalyzed cross-coupling reactions provides insights into the possible synthetic routes for diarylated imidazo[1,2-a]pyridines, which could be relevant for the target compound.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The substitution pattern on these rings can significantly influence the molecular conformation and electronic distribution. For example, the crystal structure and Hirshfeld surface analysis of a related compound, 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, revealed specific hydrogen bonding interactions . Such analyses are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The halogenation and subsequent cross-coupling reactions are particularly relevant for introducing different substituents onto the imidazo[1,2-a]pyridine core. The thermal decomposition of related compounds has also been studied, providing insights into their stability and the types of decomposition products that can be formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives, such as fluorescence, are influenced by their structural features. Studies have shown that these compounds generally exhibit blue or green fluorescence , and the introduction of substituents like the hydroxymethyl group can enhance fluorescence intensity . The synthesis of a novel synthetic route to a dimethyl-5-phenyl-imidazo[4,5-b]pyridin-7-ol and the preparation of aryl substituted pyridylimidazo[1,2-a]pyridine-BODIPY conjugates further demonstrate the versatility of these heterocycles in tuning emission colors and enhancing fluorescence properties.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Complex Compound Properties

Research on compounds containing pyridine and imidazole derivatives, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlights the variability in chemistry and properties these ligands can introduce when forming complex compounds. These studies emphasize the importance of exploring the preparation, properties, and potential applications of these complexes, particularly in understanding their spectroscopic properties, structures, magnetic properties, and biological activities (Boča, Jameson, & Linert, 2011).

Pharmaceutical Chemistry and Drug Design

The design of pharmaceutical compounds often utilizes the imidazole scaffold for its biological activity. For instance, imidazole derivatives have been identified as selective inhibitors of the p38 mitogen-activated protein kinase, a target for inflammatory diseases. These compounds demonstrate the potential of imidazole derivatives in drug design, emphasizing the importance of their structural features for achieving selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Organic Synthesis and Optoelectronic Materials

In the field of organic synthesis, quinazoline and pyrimidine derivatives have been explored for their applications in creating novel optoelectronic materials. This research demonstrates the versatility of these heterocyclic compounds in synthesizing materials for electronic devices, luminescent elements, and photoelectric conversion elements, highlighting their significant role in the development of new technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN2O.BrH/c1-15-6-7-16(2)19(13-15)23-14-21(25,17-8-10-18(22)11-9-17)24-12-4-3-5-20(23)24;/h6-11,13,25H,3-5,12,14H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRCYBDCUYWQAE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2520891.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)

![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)

![Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2520896.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)

amino]acetamide](/img/structure/B2520907.png)

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)

![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)